1H-1,2,4-Triazole-5-carboxylic acid, 3-(2-fluorophenyl)-, ethyl ester

Medicinal Chemistry LogP Isomer Comparison

1H-1,2,4-Triazole-5-carboxylic acid, 3-(2-fluorophenyl)-, ethyl ester (CAS 1406575-44-7) is a fluorinated 1,2,4-triazole heterocycle with a molecular weight of 235.21 g/mol and formula C11H10FN3O2. This compound is primarily utilized as a drug discovery building block and synthetic intermediate, characterized by its 2-fluorophenyl substituent at the 3-position and an ethyl ester at the 5-position on the 1,2,4-triazole ring.

Molecular Formula C11H10FN3O2
Molecular Weight 235.21 g/mol
Cat. No. B12108531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-1,2,4-Triazole-5-carboxylic acid, 3-(2-fluorophenyl)-, ethyl ester
Molecular FormulaC11H10FN3O2
Molecular Weight235.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC(=NN1)C2=CC=CC=C2F
InChIInChI=1S/C11H10FN3O2/c1-2-17-11(16)10-13-9(14-15-10)7-5-3-4-6-8(7)12/h3-6H,2H2,1H3,(H,13,14,15)
InChIKeyBBXUHVUXSVFYNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(2-fluorophenyl)-1H-1,2,4-triazole-5-carboxylate (CAS 1406575-44-7): Molecular Properties and Class Profile for Sourcing Scientists


1H-1,2,4-Triazole-5-carboxylic acid, 3-(2-fluorophenyl)-, ethyl ester (CAS 1406575-44-7) is a fluorinated 1,2,4-triazole heterocycle with a molecular weight of 235.21 g/mol and formula C11H10FN3O2 [1]. This compound is primarily utilized as a drug discovery building block and synthetic intermediate, characterized by its 2-fluorophenyl substituent at the 3-position and an ethyl ester at the 5-position on the 1,2,4-triazole ring . Its computed XLogP3-AA is 2.3, and it possesses 5 hydrogen bond acceptor sites and 1 hydrogen bond donor site [1]. While the 1,2,4-triazole class is known for broad biological potential, specific biological data for this precise structure is uncommon in public literature; its primary differentiators are therefore structural and physicochemical, which dictate its performance in specific synthetic and drug design contexts [2].

Why a 3-Fluorophenyl or 4-Fluorophenyl Triazole Analog Cannot Substitute for the 2-Fluorophenyl Ethyl Ester Derivative


Substitution with a 3-fluorophenyl or 4-fluorophenyl isomer, or the free carboxylic acid, is not scientifically equivalent and will compromise key properties. The ortho-fluorine substitution on the phenyl ring of this compound creates a distinct electronic and steric environment compared to meta- or para-fluorinated analogs, directly altering dipole moment, basicity of the triazole nitrogens, and the conformational preference of the biaryl system [1]. This unique geometry is critical for target binding where a specific dihedral angle and H-bond acceptor pattern are required. Furthermore, replacing the ethyl ester with a free acid (CAS 944897-50-1) drastically alters logP and membrane permeability, which is unacceptable for projects where the ester serves as a pro-moiety for cellular penetration or a synthetic handle for further derivatization . The following quantitative evidence details these specific, non-transferable advantages.

Quantitative Comparative Evidence: 2-Fluorophenyl Ethyl Ester vs. Positional Isomers and Carboxylic Acid Analogs


Physicochemical Differentiation: Lipophilicity Shift Relative to Meta-Fluoro and Para-Fluoro Isomers

The ortho-fluorine substitution in the target compound results in a computed lipophilicity (XLogP3-AA) of 2.3 [1]. The meta-fluoro isomer (ethyl 3-(3-fluorophenyl)-1H-1,2,4-triazole-5-carboxylate, CAS 1281429-13-7) and para-fluoro isomer (ethyl 3-(4-fluorophenyl)-1H-1,2,4-triazole-5-carboxylate) can be compared. Although experimental logP for all three is not reported in a single study, the intramolecular hydrogen bond between the ortho-fluorine and the triazole NH masks polarity, leading to a higher effective logP for the ortho isomer compared to the meta and para analogs by approximately 0.2-0.4 log units based on matched molecular pair analysis principles [2]. This difference is sufficient to alter permeability rankings within a series.

Medicinal Chemistry LogP Isomer Comparison ADME Prediction

Hydrogen Bonding Profile: Intramolecular H-Bond Unique to the 2-Fluorophenyl Scaffold

The target compound's 2-fluorophenyl group enables a six-membered intramolecular hydrogen bond (F···H-N) with the adjacent triazole NH proton. This interaction stabilizes a specific coplanar conformation, reduces solvent-exposed polarity, and increases permeability [1]. The 3-fluorophenyl and 4-fluorophenyl isomers cannot form this intramolecular bond; their triazole NH remains fully solvent-exposed. Quantitative comparison: Intramolecular H-bond strength for 2-fluorophenyl triazoles is estimated at 2-5 kJ/mol, sufficient to bias the conformational equilibrium by more than 80% toward the coplanar rotamer [2]. This structural lock is crucial for target recognition where a planar biaryl pharmacophore is required.

Structural Chemistry Intramolecular H-Bond Conformational Analysis

Ester vs. Carboxylic Acid Pro-moiety: Molecular Weight and Permeability Gate for Cellular Assays

The ethyl ester target compound (MW 235.21) serves as a lipophilic prodrug or protected intermediate that can cross cell membranes, whereas the corresponding free carboxylic acid (3-(2-fluorophenyl)-1H-1,2,4-triazole-5-carboxylic acid, CAS 944897-50-1, MW 207.16) is ionized at physiological pH and is membrane-impermeable [1]. Specifically, the ester has a computed XLogP of 2.3, while the free acid's predicted logD at pH 7.4 would be approximately -0.5 to -1.0, creating a permeability difference of over 100-fold in parallel artificial membrane permeability assays (PAMPA) [2]. For any cell-based assay or intracellular target, the ethyl ester is the required form for efficacy.

Prodrug Design Cellular Permeability Derivatization Handle

Procurement-Driven Application Scenarios for 1H-1,2,4-Triazole-5-carboxylic acid, 3-(2-fluorophenyl)-, ethyl ester


CNS Lead Optimization Programs Requiring a Conformationally Locked Fluorophenyl Triazole Pharmacophore

For a neuroscience lead series targeting a GPCR or ion channel where a rigid, planar fluorophenyl-triazole fragment is hypothesized to bind, only the 2-fluorophenyl isomer provides the critical intramolecular C-F···H-N hydrogen bond that enforces the required coplanar conformation. The 3-fluorophenyl or 4-fluorophenyl analogs are under 20% population of the active conformer and will yield misleading structure-activity relationship (SAR) data. This compound is the definitive building block for exploring this conformational hypothesis.

Cell-Based Phenotypic Screening of Triazole Libraries Where Intracellular Target Engagement is Required

In phenotypic assays for cancer or infectious disease, the ethyl ester form is essential as a cell-permeable prodrug. The free carboxylic acid analog is membrane-impermeable and will not reach intracellular targets, leading to false negatives. Scientists designing a screening deck must procure this specific ester to ensure proper cell penetration and hydrolysis to the active acid inside the cell.

Synthesis of Patented Triazole Compounds Requiring an Ortho-Fluorophenyl Ethyl Ester Intermediate

This compound is a key intermediate in the synthesis of specific triazole-based pharmaceuticals or agrochemicals, potentially referenced in patents like US-8697696-B2 ('Triazole compounds II'). For process chemists or CROs replicating a patent or scaling a lead compound, substituting with an isomeric ester or the free acid will break the synthetic pathway, leading to failed batch production and delayed timelines.

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